ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate
Description
ETHYL 4-(5-{[(5E)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a unique structure combining a benzoate ester, a furan ring, and a diazinane moiety
Properties
Molecular Formula |
C26H22N2O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C26H22N2O6/c1-4-33-25(31)18-7-5-17(6-8-18)22-10-9-20(34-22)14-21-23(29)27-26(32)28(24(21)30)19-12-15(2)11-16(3)13-19/h5-14H,4H2,1-3H3,(H,27,29,32)/b21-14+ |
InChI Key |
YWXFHCPJPIGSJN-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5-{[(5E)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The key steps include:
Formation of the diazinane moiety: This can be achieved through the reaction of 3,5-dimethylphenyl isocyanate with appropriate amines under controlled conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the cyclization of suitable precursors, often involving acid-catalyzed reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(5-{[(5E)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The diazinane moiety can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazinane moiety may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(5-{[(5E)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The diazinane moiety may interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a benzene ring fused to an imidazole ring and have diverse biological activities.
Indole Derivatives: Indole derivatives possess various biological activities and are used in drug development.
Uniqueness
ETHYL 4-(5-{[(5E)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its combination of a benzoate ester, a furan ring, and a diazinane moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
